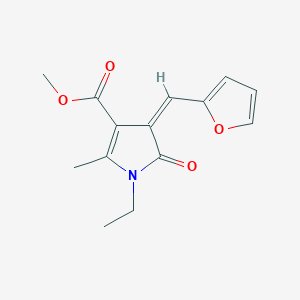![molecular formula C17H19FO3 B4981756 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene, also known as F13714, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Wirkmechanismus
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene is believed to exert its effects by modulating the activity of certain neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has been found to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has also been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has been found to have a number of biochemical and physiological effects in animal models. This compound has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has also been found to increase the expression of certain genes involved in the regulation of mood and stress, suggesting that it may have long-lasting effects on brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, there are also some limitations to using this compound in lab experiments, including the fact that it is a relatively new compound and has not been extensively studied in humans. Additionally, the synthesis of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene requires specialized equipment and expertise, which may limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene. One potential avenue of research is the development of new drugs based on the structure of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene and its potential applications in the treatment of neurological disorders. Finally, more studies are needed to determine the safety and efficacy of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene in humans, which will be necessary for the development of new drugs based on this compound.
Synthesemethoden
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 4-fluorophenol, which is then reacted with 1-bromobutane to produce 4-(4-fluorophenoxy)butan-1-ol. This intermediate product is then reacted with 3-methoxybenzene in the presence of a catalyst to produce the final product, 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHKJNHYCAYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)

![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
![1-(hydroxymethyl)-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4981683.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)

![3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B4981757.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)